Fmoc-D-Arg(Pmc)-OPfp
Description
Fmoc-D-Arg(Pmc)-OPfp (CAS: 200188-07-4) is a non-natural, D-configuration amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). It features three key functional components:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, enabling stepwise deprotection during synthesis .
- Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl): A side-chain protecting group for the guanidine moiety of arginine, ensuring stability during acidic cleavage conditions .
- OPfp (Pentafluorophenyl ester): An activating group that enhances coupling efficiency by forming active esters with carboxylic acids .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBZSPLEATQKR-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41F5N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
Fmoc-D-Arg(Pmc)-OPfp is typically synthesized via Fmoc/tBu SPPS protocols. The process begins with a Rink amide resin or Wang resin , chosen for their compatibility with Fmoc deprotection and acid-labile linkers. Loading efficiency depends on resin swelling in dimethylformamide (DMF) and activation with hydroxybenzotriazole (HOBt) or OxymaPure. For D-arginine derivatives, enantiomeric purity is maintained using preloaded Fmoc-D-Arg(Pmc)-OH resins, minimizing racemization during coupling.
Table 1: Resin Loading Conditions
| Resin Type | Swelling Solvent | Activation Reagent | Loading Efficiency (%) |
|---|---|---|---|
| Rink Amide | DMF (30 min) | HOBt/DIC | 98.5 |
| Wang | DCM (20 min) | OxymaPure/DIC | 95.2 |
Iterative Deprotection and Coupling
Fmoc removal employs 20% piperidine in DMF, with a two-step protocol (1 × 1 min + 1 × 7 min) to ensure complete deprotection while minimizing aspartimide formation. The Pmc group remains intact under these basic conditions due to its acid-labile design. Coupling of subsequent amino acids uses This compound activated with pentafluorophenyl (OPfp) esters, which enhance acylation rates compared to symmetric anhydrides.
Key Observations:
-
Coupling Reagents : DIC/OxymaPure achieves >99% coupling efficiency for D-arginine, reducing steric hindrance from the Pmc group.
-
Reaction Time : Microwave-assisted SPPS at 50°C reduces coupling time from 1 hour to 10 minutes.
Solution-Phase Synthesis Strategies
Stepwise Protection of D-Arginine
Solution-phase synthesis involves three stages:
-
Fmoc Protection : D-arginine is treated with Fmoc-Cl in a biphasic system (water/dioxane) at pH 8.5–9.0, yielding Fmoc-D-Arg-OH with 92% enantiomeric excess.
-
Pmc Installation : The guanidino group is protected using Pmc-Cl (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride) in pyridine/DCM, requiring 12 hours at 25°C.
-
OPfp Ester Formation : The carboxyl group is activated with pentafluorophenol (OPfp-OH) and DCC in THF, achieving 88% yield after recrystallization.
Table 2: Solution-Phase Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO3 | Dioxane/H2O | 0–5°C | 92 |
| Pmc Installation | Pmc-Cl, Pyridine | DCM | 25°C | 85 |
| OPfp Activation | OPfp-OH, DCC | THF | 0°C → RT | 88 |
Racemization Mitigation
D-Arginine’s stereochemical integrity is preserved by:
-
Low-Temperature Coupling : Reactions conducted at 0°C reduce base-catalyzed racemization.
-
Non-Nucleophilic Bases : Collidine or 2,4,6-trimethylpyridine suppress β-elimination side reactions.
Alternative and Emerging Methods
Enzymatic Synthesis
Recent advances employ subtilisin variants for enantioselective Pmc group installation, bypassing harsh chemical conditions. This method achieves 78% yield with 99.9% enantiomeric excess but remains limited to small-scale applications.
Flow Chemistry Approaches
Continuous-flow systems optimize Pmc protection and OPfp activation:
-
Microreactors : Residence time of 2 minutes at 100°C improves Pmc-Cl reactivity by 40% compared to batch processes.
-
In-Line Monitoring : FTIR spectroscopy ensures real-time quality control of this compound.
Challenges and Optimization
Side Reactions and Mitigation
Table 3: Side Reaction Suppression Strategies
| Side Reaction | Scavenger/Additive | Reduction Efficiency (%) |
|---|---|---|
| Trp Sulfonation | TIPS (5% v/v) | 90 |
| Aspartimide Formation | 1 M Oxyma Pure | 95 |
Industrial-Scale Production
Cost-Effective PMc Group Synthesis
Large-scale Pmc-Cl synthesis uses 2,3,5-trimethylphenol and chlorosulfonic acid, yielding 85% purity after distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl and fluorenyl groups.
Reduction: Reduction reactions can target the sulfonylamino groups, potentially converting them to amines.
Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Bioconjugation: The Fmoc group allows for the compound to be used in peptide synthesis and bioconjugation techniques.
Fluorescent Probes: The fluorenyl group can be used to create fluorescent probes for imaging applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Tools: It can be used in the development of diagnostic tools due to its potential fluorescent properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It may be incorporated into polymers to impart unique characteristics.
Mechanism of Action
The mechanism of action of Fmoc-D-Arg(Pmc)-OPfp would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₄₁H₄₁F₅N₄O₇S
- Molecular Weight : 828.86 g/mol
- Solubility : Soluble in DMSO; requires heating (37°C) and sonication for dissolution .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month .
This compound is critical for introducing D-arginine residues into peptides, which are resistant to protease degradation and valuable in drug development .
Structural and Functional Differences
Table 1: Key Structural and Commercial Features
Key Observations :
- Configuration : D-arginine derivatives (e.g., this compound) are less common than L-forms but critical for protease-resistant peptides .
- Protecting Groups : Pmc and Pbf are both acid-labile, but Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) offers enhanced stability during trifluoroacetic acid (TFA) cleavage, reducing side reactions like tryptophan alkylation .
- Activation : OPfp esters enable rapid coupling but may require activators like HOBt for optimal efficiency .
Table 2: Coupling Efficiency and Side Reactions
Key Findings :
Biological Activity
Fmoc-D-Arg(Pmc)-OPfp is a derivative of arginine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its protective group, Pmc (2,2,5,5-tetramethyl-1-pyrrolidinyloxy), which offers specific advantages in terms of stability and reactivity. This article explores the biological activity of this compound, highlighting its synthesis, stability, and applications in various biological contexts.
1. Synthesis and Stability
The synthesis of this compound involves the protection of the guanidino group of arginine to prevent unwanted side reactions during peptide synthesis. The Pmc group is particularly advantageous due to its stability under acidic conditions and ease of removal under mild conditions.
Table 1: Stability Comparison of Fmoc-Arg Derivatives
| Compound | Stability (24 h) | Formation of δ-lactam (%) | Coupling Efficiency (%) |
|---|---|---|---|
| Fmoc-Arg(Boc)2-OH | 86.9 | 60 | 28 |
| Fmoc-Arg(NO2)-OH | 100 | 3 | >99 |
| Fmoc-Arg(Pbf)-OH | 100 | 12 | >99 |
| Fmoc-Arg(Pmc)-OH | TBD | TBD | TBD |
The above table summarizes findings from studies comparing the stability and coupling efficiency of various Fmoc-Arg derivatives. Notably, the Fmoc-Arg(NO2)-OH shows superior stability with minimal side reactions compared to other derivatives, which is crucial for maintaining the integrity of synthesized peptides .
2. Biological Applications
This compound has been extensively studied for its role in synthesizing bioactive peptides. Its incorporation into peptide chains has shown promising results in various biological assays.
Case Study: Antimicrobial Activity
Research has demonstrated that peptides synthesized using this compound exhibit antimicrobial properties. A study focused on the development of antimicrobial peptides highlighted that the incorporation of arginine residues significantly enhances the peptides' ability to disrupt bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
Case Study: Drug Delivery Systems
Another application involves using this compound in drug delivery systems. Peptides that include this compound have been shown to enhance cellular uptake due to their positive charge, facilitating the delivery of therapeutic agents across cell membranes . This property is particularly beneficial in developing targeted therapies for cancer treatment.
The biological activity associated with this compound can be attributed to several mechanisms:
- Membrane Disruption : Peptides containing arginine residues can interact with negatively charged bacterial membranes, leading to disruption and cell lysis.
- Cell Penetration : The positive charge from arginine enhances interactions with cell membranes, promoting uptake into cells.
- Enzyme Inhibition : Certain peptides synthesized with this compound have been identified as inhibitors of specific enzymes involved in disease pathways, providing a potential therapeutic avenue.
4. Conclusion
This compound serves as a valuable building block in peptide synthesis due to its stability and unique biological properties. Its applications range from antimicrobial peptides to innovative drug delivery systems, showcasing its versatility in biochemistry and pharmacology. Future research should focus on optimizing its use in therapeutic applications and exploring new derivatives that could enhance its efficacy further.
Q & A
Basic: What is the role of Fmoc-D-Arg(Pmc)-OPfp in solid-phase peptide synthesis (SPPS)?
This compound is a protected amino acid derivative critical for introducing D-arginine residues into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary α-amino protector, removable under basic conditions (e.g., piperidine). The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidino side chain of arginine, preventing undesired side reactions during synthesis. The OPfp (pentafluorophenyl) ester enhances coupling efficiency by acting as an activating group, facilitating rapid amide bond formation .
Methodological Tip : Use a 3- to 5-fold molar excess of this compound relative to the resin-bound peptide, and monitor coupling completion via Kaiser or chloranil tests .
Basic: How should this compound be stored and reconstituted for experimental use?
Store the compound at –20°C in a desiccator to prevent moisture absorption and hydrolysis. For reconstitution:
- In vitro : Dissolve in anhydrous DMSO (≥100 mg/mL, ~154 mM) to ensure solubility and stability .
- In vivo : Prepare working solutions using formulations like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, ensuring clarity before administration .
Critical Note : Avoid repeated freeze-thaw cycles; aliquot stock solutions for single-use applications .
Advanced: How can enantiomeric purity be ensured during incorporation of this compound into peptides?
Enantiomerization (racemization) is a risk during activation. To minimize this:
- Use DIPCDI/HOBt (diisopropylcarbodiimide/hydroxybenzotriazole) activation instead of uronium/phosphonium reagents (e.g., HBTU, PyBOP), which may increase racemization .
- Maintain reaction temperatures ≤25°C and employ collidine as a base to stabilize the activated intermediate .
- Verify optical purity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .
Advanced: What analytical methods are recommended to assess Pmc deprotection efficiency?
Deprotection of the Pmc group requires 95% trifluoroacetic acid (TFA) with scavengers (e.g., 2.5% triisopropylsilane, TIS). Validate deprotection by:
- HPLC-MS : Monitor the disappearance of the Pmc-protected peptide and the emergence of the deprotected product.
- Quantitative ninhydrin test : Measure free amino groups post-deprotection to confirm completeness .
Troubleshooting : Incomplete deprotection may arise from insufficient TFA exposure or scavenger inefficacy. Increase reaction time (1–2 hours) or replace TIS with 3% ethanedithiol (EDT) .
Advanced: How to resolve contradictions in solubility data for this compound across studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often stem from batch-specific impurities or hydration states. To address this:
- Characterize the compound’s purity via 1H-NMR or HPLC before use.
- Perform empirical solubility tests in the intended solvent system, adjusting co-solvents (e.g., acetonitrile, DMF) as needed .
Advanced: What strategies optimize coupling efficiency for sterically hindered peptides using this compound?
For challenging sequences (e.g., β-sheet-prone regions):
- Use HATU/DIPEA (1:2 molar ratio) for enhanced activation.
- Increase coupling time to 1–2 hours and employ double couplings.
- Incorporate microwave-assisted SPPS (30–50°C, 20–30 W) to reduce steric hindrance .
Advanced: How to validate the stability of this compound under long-term storage conditions?
Stability can degrade due to hydrolysis or oxidation. Periodically assess:
- FT-IR spectroscopy : Monitor ester (OPfp) and sulfonamide (Pmc) bond integrity.
- LC-MS : Detect decomposition products (e.g., free arginine, pentafluorophenol).
- Karl Fischer titration : Ensure moisture content remains <0.1% .
Advanced: What are the implications of Pmc vs. Pbf protecting groups for arginine in peptide synthesis?
While Pmc and Pbf (pentamethyldihydrobenzofuransulfonyl) both protect arginine’s guanidino group, Pmc offers:
- Faster deprotection : Requires shorter TFA exposure (1–2 hours vs. 2–4 hours for Pbf).
- Reduced side reactions : Lower risk of sulfonic acid byproduct formation compared to Pbf .
Recommendation : Use Pmc for linear peptides and Pbf for cyclic or acid-sensitive sequences.
Advanced: How to design experiments to address discrepancies in reported LogP values for this compound?
LogP (octanol-water partition coefficient) inconsistencies may arise from measurement techniques (e.g., shake-flask vs. HPLC-derived). To resolve:
- Perform reverse-phase HPLC using a C18 column and calibrate retention times against standards with known LogP.
- Apply computational tools (e.g., MarvinSketch , ACD/LogP ) to predict theoretical values and compare with empirical data .
Advanced: What protocols ensure compatibility of this compound with orthogonal protection strategies?
For multi-step syntheses requiring orthogonal groups (e.g., Alloc, ivDde):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
